Strigolactone GR24

Overview

Description

GR24 is a synthetic analog of strigolactones, which are signaling molecules produced by plants. Strigolactones play a crucial role in regulating plant development, including root growth, shoot branching, and seed germination . GR24 is widely used in scientific research due to its stability and availability, making it a standard compound for studying the properties and roles of strigolactones .

Mechanism of Action

Target of Action

Strigolactones, including GR24, are signaling molecules produced by plants . They play a crucial role in the intracorporeal control of plant development and growth . GR24 has been shown to have promising properties in anti-cancer therapy, inhibiting angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties .

Mode of Action

GR24 interacts with its targets to bring about significant changes. It has been shown that strigolactone analogs, like GR24, affect the arrest of the cell cycle in the G2/M phase by repressing cyclin B expression . Furthermore, treatment of cells with GR24 significantly reduced the accumulation of the RelA unit (p65) in the cell nucleus, confirming the anti-inflammatory properties of this strigolactone analog .

Biochemical Pathways

Strigolactones, including GR24, are involved in multiple developmental processes and respond to diverse environmental signals . They coordinate adjustments in the balance of resource distribution by strategic modification of plant development, allowing plants to adapt to nutrient deficiency . Strigolactones interplay with other plant phytohormones, forming elaborate signaling networks .

Pharmacokinetics

It has been observed that after gr24 addition, a significant nadph increase was observed within 5 minutes, reaching maximum intensities after 10 to 15 minutes .

Result of Action

The application of GR24 has been shown to result in a variety of effects. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties . In plants, GR24 has been shown to inhibit the elongation of axillary buds .

Action Environment

The action of GR24 can be influenced by environmental factors. For instance, the interdependence between light and strigolactone signaling has been observed . The application of GR24 in dark conditions partially alleviated cytoskeletal rearrangement, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling . Furthermore, GR24 has been shown to be effective in alleviating low nitrogen stress in plants, suggesting its potential for application in environments with low nitrogen soil .

Biochemical Analysis

Biochemical Properties

Strigolactone GR24 plays a significant role in biochemical reactions. It has been shown to stimulate the mitosis and growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by boosting its energy metabolism . This involves a rapid increase in the NADH concentration, the NADH dehydrogenase activity, and the ATP content of the fungal cell . Furthermore, GR24 has been found to modulate the expression of auxin-related genes and stimulate the induction of auxin response factors .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Additionally, GR24 has been found to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities, enhance antioxidant enzyme activities and antioxidant substance contents, and reduce the levels of H2O2 and MDA in cucumber seedlings under low light stress .

Molecular Mechanism

The molecular mechanism of this compound involves direct effects on the growth of root and root hair elongation, while inhibiting the secondary development of shoots . In addition, along with auxins, it regulates the aging process of leaves, stem growth, and seed germination . Furthermore, GR24 has been shown to increase polar localization of PIN2 in the plasma membrane of epidermal cells and accumulation of PIN2-containing brefeldin A (BFA) bodies, increased ARA7-labeled endosomal trafficking, reduced F-actin bundling and enhanced actin dynamics, all in a MAX2-dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the initial boost to the cellular energy of the fungus Gigaspora rosea caused by GR24 treatment is followed by up-regulation of the genes involved in mitochondrial metabolism and hyphal growth, and stimulation of the fungal mitotic activity several days later .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been shown to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: GR24 can be synthesized using commercially available materials through a series of chemical reactions. One common method involves the synthesis of halogenated GR24 analogs, such as 7-bromo-GR24 and 7-fluoro-GR24, using simple steps . The synthesis typically starts with a precursor compound, which undergoes various chemical transformations, including halogenation, to produce the desired GR24 analog .

Industrial Production Methods: Industrial production of GR24 involves optimizing the synthetic routes to achieve high yields and purity. The process may include the use of advanced techniques such as column chromatography to purify the final product . The scalability of the production process is crucial for meeting the demand for GR24 in research and agricultural applications.

Chemical Reactions Analysis

Types of Reactions: GR24 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to produce different analogs with specific properties.

Common Reagents and Conditions: Common reagents used in the synthesis of GR24 analogs include halogenating agents, solvents like anhydrous acetone, and catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major products formed from the chemical reactions involving GR24 include various halogenated analogs, such as 7-bromo-GR24 and 7-fluoro-GR24 . These analogs have been shown to exhibit different biological activities and binding affinities compared to the parent compound .

Scientific Research Applications

GR24 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In agriculture, GR24 is used to study the effects of strigolactones on plant growth and development . It has been shown to promote seed germination, enhance root growth, and improve stress tolerance in plants .

In medicine, GR24 and its analogs have demonstrated promising properties in anticancer therapy by inhibiting angiogenesis and exhibiting anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

GR24 is often compared with other strigolactone analogs, such as 7-bromo-GR24, 7-fluoro-GR24, and (-)-epi-GR24 . These analogs exhibit different biological activities and binding affinities, highlighting the importance of stereospecificity in strigolactone perception . For example, 7-fluoro-GR24 has been shown to be a stronger seed germination promoter compared to GR24 . Additionally, EGO10 is another compound similar to GR24, synthesized from 3-(indol-3-yl)propanoic acid .

Conclusion

GR24 is a versatile synthetic strigolactone analog with significant applications in scientific research, agriculture, and medicine Its ability to regulate plant development, promote stress tolerance, and exhibit anticancer properties makes it a valuable compound for various fields of study

Biological Activity

Strigolactones (SLs) are a class of plant hormones that play crucial roles in various physiological processes, including root development, shoot branching, and responses to environmental stresses. Among these, the synthetic analog GR24 has been extensively studied for its biological activity across different plant species and its potential applications in agriculture and medicine. This article explores the multifaceted biological activities of GR24, highlighting its effects on plant growth, stress tolerance, and potential therapeutic uses.

1. Overview of Strigolactone GR24

GR24 is a synthetic strigolactone that mimics natural SLs in function and is often used as a reference compound in research. Its chemical structure allows it to interact with specific receptors in plants, triggering various physiological responses.

2. Effects on Plant Growth and Development

Root Development

Research indicates that GR24 significantly influences root architecture by promoting lateral root (LR) formation and enhancing primary root growth. A study demonstrated that GR24 application increased the polar auxin transport capacity, which is crucial for LR development. Specifically, higher mRNA levels of the polar auxin efflux carrier PIN1 were observed in response to GR24 treatment, indicating a synergistic relationship between strigolactones and auxins .

Table 1: Effects of GR24 on Root Development

| Parameter | Control (Without GR24) | GR24 Treatment (1 μM) |

|---|---|---|

| Primary Root Length | 10 cm | 12 cm |

| Lateral Roots per Plant | 5 | 8 |

| Auxin Transport Capacity | Baseline | Increased |

3. Stress Tolerance Mechanisms

Salt Stress Mitigation

GR24 has been shown to enhance salt tolerance in rice seedlings by modulating physiological responses. Specifically, a concentration of 1 μM GR24 improved net photosynthetic rates, stomatal conductance, and reduced malondialdehyde (MDA) content, which is a marker for oxidative stress . The enzyme activities of superoxide dismutase (SOD) and peroxidase (POD) also increased significantly under GR24 treatment, indicating enhanced antioxidant defense mechanisms.

Table 2: Physiological Responses to Salt Stress with GR24 Treatment

| Parameter | Control Group (CK) | GR24 Treatment (1 μM) |

|---|---|---|

| MDA Content (μmol/g) | 2.5 | 1.2 |

| SOD Activity (U/mg protein) | 5.0 | 8.0 |

| POD Activity (U/mg protein) | 3.5 | 6.0 |

4. Anti-Cancer and Therapeutic Potential

Recent studies have explored the potential of GR24 as an anti-cancer agent due to its ability to inhibit angiogenesis—an essential process for tumor growth. In vitro studies showed that GR24 reduced cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with a concentration-dependent increase in apoptosis observed at higher doses . The compound also exhibited antioxidant properties, contributing to its protective effects against oxidative stress in mammalian cells.

Table 3: Anti-Cancer Effects of GR24 on Breast Cancer Cell Lines

| Cell Line | Concentration (ppm) | Viability (%) | Apoptosis (%) |

|---|---|---|---|

| MCF-7 | 0.5 | 85 | 15 |

| MCF-7 | 5 | 70 | 30 |

| MDA-MB-231 | 10 | 60 | 40 |

5. Conclusion

The biological activity of this compound extends beyond traditional plant growth regulation to encompass significant roles in stress tolerance and potential therapeutic applications against cancer. Its ability to modulate physiological processes makes it a valuable tool in both agricultural practices for enhancing crop resilience and in medical research for developing novel anti-cancer therapies.

Properties

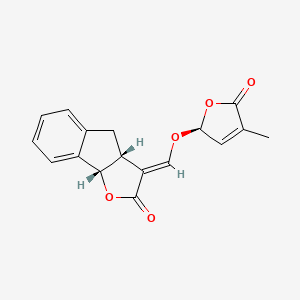

IUPAC Name |

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-IMBONUEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76974-79-3 | |

| Record name | GR 24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.